molecular formula C8H5NO2S B064012 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde CAS No. 178999-42-3

2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde

Cat. No.: B064012
CAS No.: 178999-42-3
M. Wt: 179.2 g/mol
InChI Key: XJPDCGDZFLTLNM-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde is a heterocyclic compound that features a benzothiazole ring fused with an aldehyde group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 6th position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Oxo-2,3-dihydro-benzothiazole-7-carboxylic acid.

    Reduction: 2-Hydroxy-2,3-dihydro-benzothiazole-7-carbaldehyde.

    Substitution: 6-Halo-2-oxo-2,3-dihydro-benzothiazole-7-carbaldehyde.

Scientific Research Applications

2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound exhibit significant pharmacological activities, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

  • 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde
  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde
  • 2,4-Disubstituted thiazoles

Comparison: 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7th position, which imparts distinct reactivity compared to other benzothiazole derivatives. This structural feature allows for selective functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-oxo-3H-1,3-benzothiazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-4-5-2-1-3-6-7(5)12-8(11)9-6/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPDCGDZFLTLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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